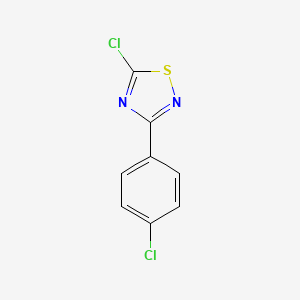
5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable route is the reductive cyclization of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester to form ethyl 5-chloro-3-phenylindole-2-carboxylate , which serves as a precursor for 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole . The reaction sequence includes the use of titanium (III) chloride and zinc dust.
Applications De Recherche Scientifique
Synthesis and Application in Antimicrobial Agents
5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole derivatives have been studied for their potential antimicrobial properties. In one study, derivatives were synthesized through a series of chemical reactions, starting with 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, and tested for antimicrobial activity against various bacterial and fungal strains, showing moderate effectiveness (Sah et al., 2014).
Molecular Structure and Electronic Properties
Research into the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a related compound, has been documented. The study used spectroscopic techniques and single-crystal X-ray diffraction to analyze the structure, and density functional theory (DFT) to calculate electronic properties such as bond lengths, bond angles, and molecular orbitals. The study suggests that the compound could have potential applications in nonlinear optics (NLO) materials (Kerru et al., 2019).
Antiviral Activity
Another derivative, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, was synthesized and tested for antiviral activity, particularly against the tobacco mosaic virus. Two of the synthesized compounds showed significant activity (Chen et al., 2010).
Corrosion Inhibition
The 2,5-disubstituted 1,3,4-thiadiazoles, including compounds with 5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole moieties, have been investigated as corrosion inhibitors for mild steel in acidic solutions. The study used AC impedance technique and found correlations between inhibition efficiencies and quantum chemical parameters, suggesting that these compounds can effectively protect metals against corrosion (Bentiss et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLWEBFWFODGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

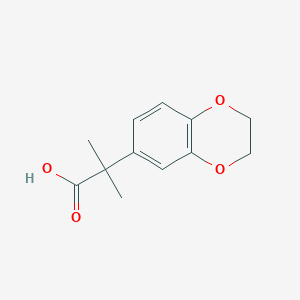
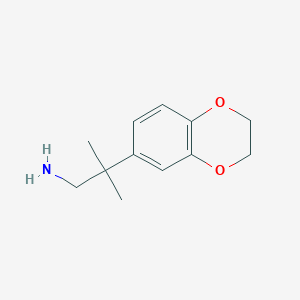
![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
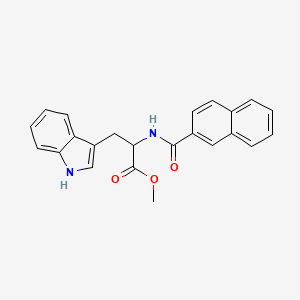
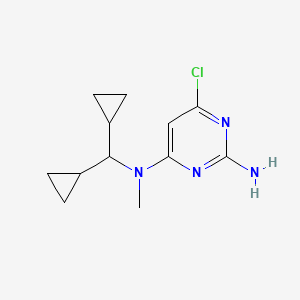
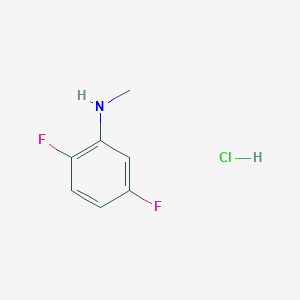
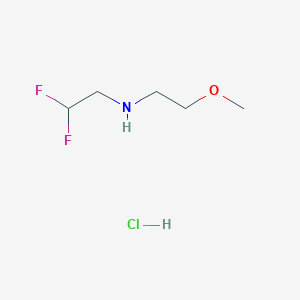
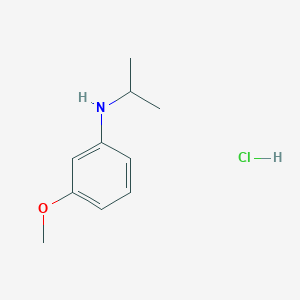
![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)
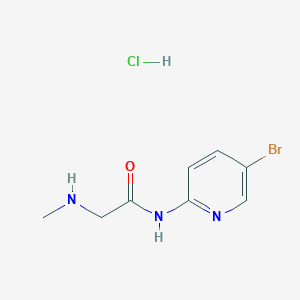
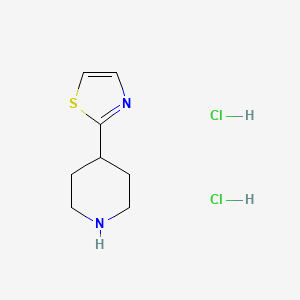
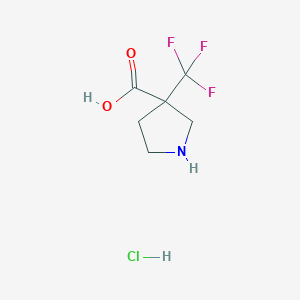
![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)